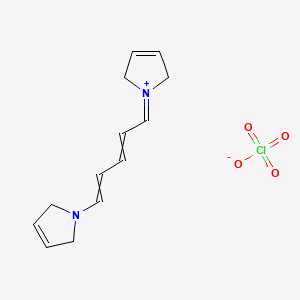
3-Pyrrolinium, 1-(5-(3-pyrrolino)-2,4-pentadienylidene)-, perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyrrolinium, 1-(5-(3-pyrrolino)-2,4-pentadienylidene)-, perchlorate is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a pyrrolinium ion and a perchlorate anion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolinium, 1-(5-(3-pyrrolino)-2,4-pentadienylidene)-, perchlorate typically involves the reaction of pyrroline derivatives with pentadienylidene compounds under controlled conditions. One common method includes the use of zinc powder and hydrogenation reactions to reduce pyrrole to 3-pyrroline . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using catalysts such as palladium or platinum. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-Pyrrolinium, 1-(5-(3-pyrrolino)-2,4-pentadienylidene)-, perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it back to simpler pyrroline derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and halogens or other nucleophiles for substitution reactions. The conditions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield pyrrole derivatives, while reduction can produce simpler amines or hydrocarbons.
科学的研究の応用
3-Pyrrolinium, 1-(5-(3-pyrrolino)-2,4-pentadienylidene)-, perchlorate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Research into its biological activity includes studies on its potential as a pharmaceutical intermediate.
Medicine: It may be explored for its therapeutic properties, including its role in drug development.
Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
作用機序
The mechanism by which 3-Pyrrolinium, 1-(5-(3-pyrrolino)-2,4-pentadienylidene)-, perchlorate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. These interactions can lead to various biological effects, making it a compound of interest in pharmacology and biochemistry.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrroline derivatives and perchlorate salts, such as:
- 3-Pyrroline
- 2,5-Dihydropyrrole
- Pyrrolidinium perchlorate
Uniqueness
What sets 3-Pyrrolinium, 1-(5-(3-pyrrolino)-2,4-pentadienylidene)-, perchlorate apart is its specific structure, which combines the reactivity of pyrroline with the stability of the perchlorate anion. This unique combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.
特性
CAS番号 |
23025-73-2 |
|---|---|
分子式 |
C13H17ClN2O4 |
分子量 |
300.74 g/mol |
IUPAC名 |
1-[5-(2,5-dihydropyrrol-1-ium-1-ylidene)penta-1,3-dienyl]-2,5-dihydropyrrole;perchlorate |
InChI |
InChI=1S/C13H17N2.ClHO4/c1(2-8-14-10-4-5-11-14)3-9-15-12-6-7-13-15;2-1(3,4)5/h1-9H,10-13H2;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
SYYSYOYRAULAGV-UHFFFAOYSA-M |
正規SMILES |
C1C=CCN1C=CC=CC=[N+]2CC=CC2.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




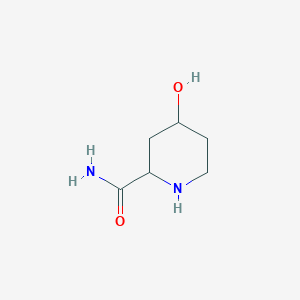
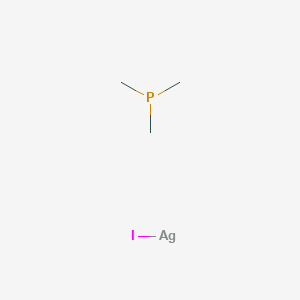
![4-Fluoro-N-[2-(4-hydroxyphenyl)ethyl]-Benzamide](/img/structure/B13743312.png)
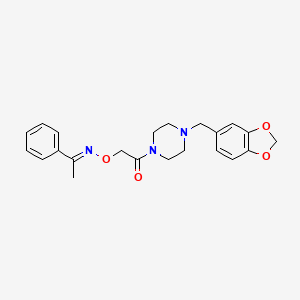
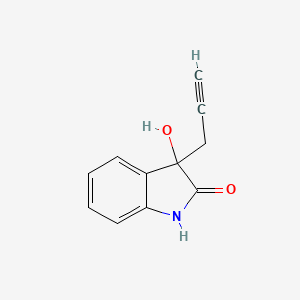
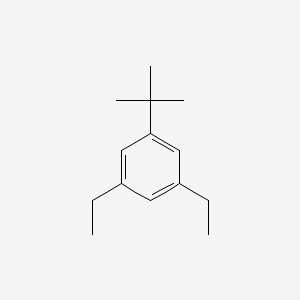
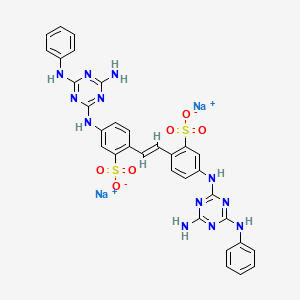
![2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid](/img/structure/B13743346.png)
![Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]-](/img/structure/B13743353.png)

![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B13743361.png)

